molecular formula C4H8N2O B1285220 2-Amino-3-hydroxy-2-methylpropanenitrile CAS No. 122556-12-1

2-Amino-3-hydroxy-2-methylpropanenitrile

Cat. No.: B1285220
CAS No.: 122556-12-1
M. Wt: 100.12 g/mol
InChI Key: FSRLLJVJCVKHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-hydroxy-2-methylpropanenitrile is a chemical compound with the molecular formula C4H8N2O. It is known for its versatile applications in various fields, including organic synthesis and pharmaceutical development . The compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a nitrile group attached to a methyl-substituted carbon chain.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out under controlled temperatures and pressures to optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-hydroxy-2-methylpropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-3-hydroxy-2-methylpropanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that further modulate biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-hydroxy-2-methylpropanenitrile is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-3-hydroxy-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-4(6,2-5)3-7/h7H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLLJVJCVKHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559934
Record name 2-Amino-3-hydroxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122556-12-1
Record name 2-Amino-3-hydroxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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